1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N6O2S2/c1-3-13-33-23(29-31-25(33)37-15-21(35)17-5-9-19(27)10-6-17)24-30-32-26(34(24)14-4-2)38-16-22(36)18-7-11-20(28)12-8-18/h3-12H,1-2,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOLJHCWHXENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one, often referred to as a triazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 475.55 g/mol. The presence of fluorine atoms and triazole rings suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, the compound's structure allows it to interact with DNA and inhibit topoisomerase II activity, a critical enzyme in DNA replication.
Case Study:
In a study evaluating various triazole derivatives for anticancer activity, it was found that compounds with similar structural features showed promising results against breast cancer cell lines (MCF7). The tested compound demonstrated a reduction in cell viability by approximately 40% at concentrations of 50 µM after 48 hours of treatment compared to control groups treated with doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. The compound was tested against several bacterial strains using the agar diffusion method.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | P. mirabilis | 18 |
The target compound showed a notable inhibition zone against P. mirabilis, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
Triazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines.
Research Findings:
A study demonstrated that treatment with the target compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 30%, highlighting its potential utility in inflammatory conditions .
The biological activities of the compound are likely attributed to its ability to interact with specific enzymes and receptors involved in cancer proliferation and inflammation pathways. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, which may lead to inhibition of their functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations:
Substituent Diversity: The target compound’s propenyl groups distinguish it from chlorophenyl, methylphenyl, or quinoline-containing analogs. Fluorine vs. Chlorine: Fluorine’s electronegativity and smaller size enhance dipole interactions and metabolic stability compared to chlorine in and , which may increase toxicity risks .
Sulfanyl Linkages :
- The dual sulfanyl groups in the target compound could improve conformational flexibility and redox stability relative to single-linkage analogs like or .
Crystallography:
- While direct data for the target compound is unavailable, analogous triazoles (e.g., ) exhibit mean C–C bond lengths of 0.005 Å and R factors < 0.050, suggesting high structural precision. Propenyl substituents may influence packing efficiency compared to smaller groups .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound’s similarity to analogs can be quantified:
- Structural Fingerprints: High similarity (>70%) is expected with bis-triazole derivatives, moderate (~50%) with single-triazole analogs (e.g., ), and low (<30%) with non-fluorinated compounds.
- Pharmacokinetics : Fluorine and propenyl groups may improve logP and membrane permeability relative to chlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
